1-(Oxazinan-2-yl)ethanone
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Overview
Description
1-(Oxazinan-2-yl)ethanone is a heterocyclic organic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazinanone family, which is known for its significant biological and chemical properties. The presence of the oxazinanone ring structure makes it a valuable building block in the synthesis of various bioactive molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxazinan-2-yl)ethanone can be synthesized through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid as a catalyst. This reaction proceeds under metal-free conditions and utilizes methanol as the solvent, resulting in high yields of the desired product .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles. For instance, the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene leads to the formation of six-membered cyclic carbonates. This method is efficient and environmentally friendly, producing high yields of pure this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxazinan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinanone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols are used in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions include various substituted oxazinanones, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
1-(Oxazinan-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and fine chemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, cosmetics, and materials science
Mechanism of Action
The mechanism of action of 1-(Oxazinan-2-yl)ethanone involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases such as cancer and inflammation .
Comparison with Similar Compounds
1,3-Oxazinan-2-one: Another member of the oxazinanone family, known for its biological activity.
4,6-Disubstituted-1,3-oxazinan-2-one: These analogues exhibit significant biological activities and are used in the synthesis of bioactive molecules.
Uniqueness: 1-(Oxazinan-2-yl)ethanone is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological properties. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research and industrial applications .
Properties
IUPAC Name |
1-(oxazinan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(8)7-4-2-3-5-9-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPXRLHZUHMUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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